Xanthen-9-one, 4-(dimethylamino)methyl-
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Overview
Description
Xanthen-9-one, 4-(dimethylamino)methyl-: is a derivative of xanthone, a class of oxygen-containing heterocycles known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Method: The synthesis of xanthones typically involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent.
Microwave Heating: Recent advancements include the use of microwave heating to synthesize xanthones more efficiently.
Industrial Production Methods: Industrial production of xanthone derivatives often employs catalytic processes involving metals such as ytterbium, palladium, ruthenium, and copper . These methods ensure high yields and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Xanthen-9-one, 4-(dimethylamino)methyl- is used as a building block in organic synthesis, particularly in the development of new xanthone derivatives with enhanced biological activities .
Biology: In biological research, this compound is studied for its potential as an antioxidant and anti-inflammatory agent . It has shown promise in modulating oxidative stress pathways in inflamed human macrophages .
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential anti-cancer and anti-Alzheimer activities .
Industry: In the industrial sector, xanthen-9-one derivatives are used in the production of dyes and pigments due to their vibrant colors and stability .
Mechanism of Action
The mechanism of action of xanthen-9-one, 4-(dimethylamino)methyl- involves its interaction with molecular targets such as enzymes and receptors. It can modulate pathways related to oxidative stress and inflammation by enhancing the translocation of nuclear factor erythroid-derived 2-like 2 (Nrf2) in cells . This activation leads to the expression of antioxidant response elements, providing protective effects against oxidative damage .
Comparison with Similar Compounds
- Xanthen-9-one, 4-(diethylamino)methyl-
- 1-(((4-Fluorobenzyl)amino)methyl)-3,4-dimethoxy-9H-xanthen-9-one
- 3,6-Bis(dimethylamino)-9H-xanthen-9-one
Comparison: Xanthen-9-one, 4-(dimethylamino)methyl- stands out due to its specific dimethylamino substitution, which imparts unique chemical properties and biological activities. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
26538-97-6 |
---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
4-[(dimethylamino)methyl]xanthen-9-one |
InChI |
InChI=1S/C16H15NO2/c1-17(2)10-11-6-5-8-13-15(18)12-7-3-4-9-14(12)19-16(11)13/h3-9H,10H2,1-2H3 |
InChI Key |
OBVFCLYRXRAJAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C2C(=CC=C1)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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